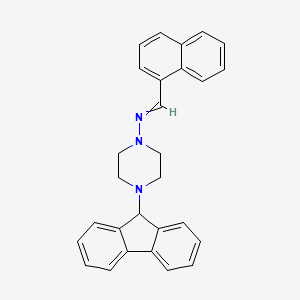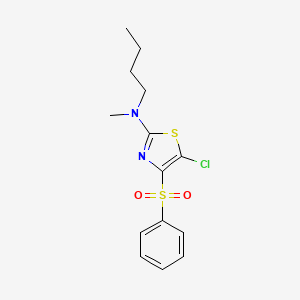
4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine
Vue d'ensemble
Description
4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine, also known as F-NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Mécanisme D'action
4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine acts as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of dopamine neurotransmission. By blocking the activity of this receptor, 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine can modulate the release of dopamine in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine has been shown to modulate the release of dopamine in the brain, leading to a range of physiological and behavioral effects. It has been shown to increase locomotor activity, induce hyperactivity, and alter the reward circuitry in the brain. Additionally, 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine is its potent binding affinity to various receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of neurological disorders. However, one of the limitations of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research on 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine. One of the key areas of research is the development of novel drugs based on 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine for the treatment of neurological disorders such as schizophrenia, Parkinson's disease, and addiction. Additionally, further studies are needed to evaluate the potential toxicity and safety of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine in vivo. Finally, the potential applications of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine in other fields such as materials science and catalysis need to be explored in future studies.
Conclusion:
In conclusion, 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology, and has been shown to exhibit potent binding affinity to various receptors in the central nervous system. While there are several advantages to the use of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine in scientific research, there are also some limitations that need to be carefully evaluated in future studies. Overall, the potential applications of 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine in various fields make it a promising candidate for further research and development.
Applications De Recherche Scientifique
4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)-1-piperazinamine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit potent binding affinity to various receptors in the central nervous system, making it a promising candidate for the development of novel drugs for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-naphthalen-1-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3/c1-2-11-23-21(8-1)9-7-10-22(23)20-29-31-18-16-30(17-19-31)28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h1-15,20,28H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGXXIUKDMUJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-fluoren-9-yl)-N-(naphthalen-1-ylmethylidene)piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4852360.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852366.png)
![2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4852380.png)




![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4852424.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4852431.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4852443.png)
![N-[2-(allylimino)-4-(4-chlorophenyl)-1,3-thiazol-3(2H)-yl]-N'-phenylurea](/img/structure/B4852447.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-ethylphenyl)(thiourea)]](/img/structure/B4852455.png)
